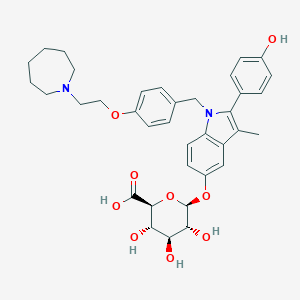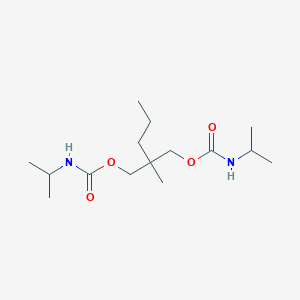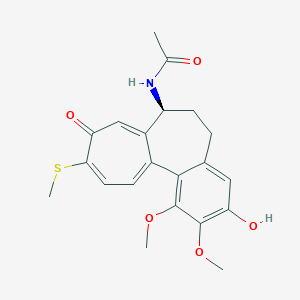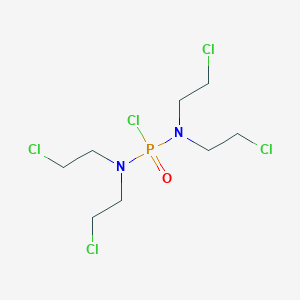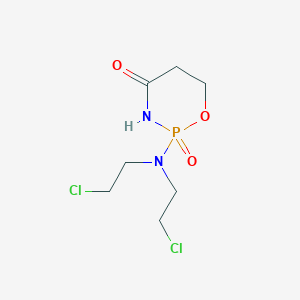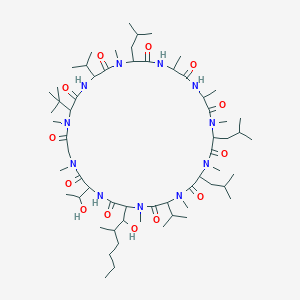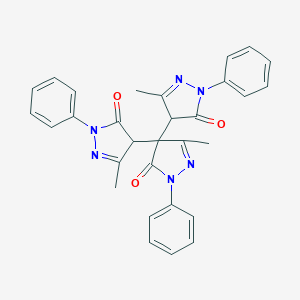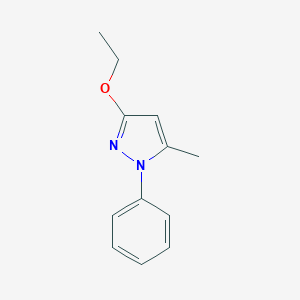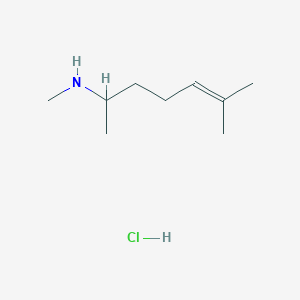
Chlorhydrate d'isomethéptène
Vue d'ensemble
Description
Le chlorhydrate d'isomethéptène est un médicament sympathomimétique principalement utilisé pour ses propriétés vasoconstrictrices. Il est couramment utilisé dans le traitement des migraines et des céphalées de tension en raison de sa capacité à constricter les vaisseaux sanguins, ce qui atténue la douleur .
Applications De Recherche Scientifique
Isometheptene hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying sympathomimetic drugs and their reactions.
Biology: Investigated for its effects on cellular pathways and receptor interactions.
Medicine: Extensively studied for its efficacy in treating migraines and tension headaches. Research focuses on optimizing its therapeutic use and minimizing side effects.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Mécanisme D'action
Target of Action
Isometheptene hydrochloride, also known as Isomethepdrine chloride, primarily targets the sympathetic nervous system . It interacts with cell surface adrenergic receptors , which play a crucial role in the regulation of smooth muscle activity .
Mode of Action
Isometheptene hydrochloride acts as a sympathomimetic amine , causing vasoconstriction . It achieves this by activating the sympathetic nervous system via epinephrine and norepinephrine . These compounds elicit smooth muscle activation leading to vasoconstriction . The interaction with adrenergic receptors triggers a signal transduction cascade that leads to increased intracellular calcium from the sarcoplasmic reticulum through IP3 mediated calcium release, as well as enhanced calcium entry across the sarcolemma through calcium channels .
Biochemical Pathways
The primary biochemical pathway affected by Isometheptene hydrochloride is the sympathetic nervous system pathway . The activation of this pathway leads to the release of catecholamines, which in turn stimulate smooth muscle contraction and cause vasoconstriction . This results in the narrowing of blood vessels, which is beneficial in the treatment of conditions like migraines and tension headaches .
Pharmacokinetics
As a sympathomimetic amine, it is generally well absorbed in the body and distributed to its site of action, the sympathetic nervous system .
Result of Action
The primary result of Isometheptene hydrochloride’s action is vasoconstriction , or the narrowing of blood vessels . This effect can help alleviate symptoms of migraines and tension headaches by reducing the dilation of blood vessels in the brain .
Action Environment
The action of Isometheptene hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect its efficacy and stability
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Isometheptene hydrochloride . Personal protective equipment and chemical impermeable gloves should be worn . Adequate ventilation should be ensured and all sources of ignition should be removed .
Orientations Futures
Racemic Isometheptene is an antimigraine drug that due to its cardiovascular side-effects was separated into its enantiomers, ®- and (S)-isometheptene . This study set out to characterize the contribution of each enantiomer to its vasoactive profile . Moreover, rat neurogenic dural vasodilatation was used to explore their antimigraine mechanism of action . The different cardiovascular effects of the Isometheptene enantiomers are probably due to differences in their mechanism of action . Thus, ®-isometheptene may represent a superior therapeutic benefit as an antimigraine agent .
Analyse Biochimique
Biochemical Properties
Isometheptene hydrochloride is an indirect-acting sympathomimetic . It can displace catecholamines from vesicles inside the neuron leading to the sympathetic responses it is known for . This interaction with catecholamines, a group of neurotransmitters, is a key aspect of its biochemical role.
Cellular Effects
Isometheptene hydrochloride’s vasoconstricting properties arise through activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds elicit smooth muscle activation leading to vasoconstriction . They interact with cell surface adrenergic receptors, resulting in a signal transduction cascade that leads to increased intracellular calcium .
Molecular Mechanism
The mechanism of action of Isometheptene hydrochloride involves the activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds elicit smooth muscle activation leading to vasoconstriction . They interact with cell surface adrenergic receptors, resulting in a signal transduction cascade that leads to increased intracellular calcium .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of Isometheptene hydrochloride in laboratory settings are limited, it is known that the drug has a significant impact on cardiovascular responses in rats .
Dosage Effects in Animal Models
In animal models, specifically rats, Isometheptene hydrochloride has been shown to produce dose-dependent increases in heart rate and blood pressure . The specific effects can vary depending on the dosage and the individual physiological characteristics of the animal model.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate d'isomethéptène implique la réaction du 2-méthyl-6-méthylamino-2-heptène avec l'acide chlorhydrique. Le processus comprend généralement les étapes suivantes :
Formation du composé de base : Le composé de base, le 2-méthyl-6-méthylamino-2-heptène, est synthétisé par une série de réactions impliquant les matières premières appropriées.
Formation de chlorhydrate : Le composé de base est ensuite mis en réaction avec l'acide chlorhydrique pour former le this compound.
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, garantissant la production de this compound de haute pureté adapté à l'utilisation pharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate d'isomethéptène subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en sa forme de base.
Substitution : Des réactions de substitution peuvent se produire au niveau du groupe amine, conduisant à la formation de différents dérivés
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Divers agents alkylants peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Formation d'oxydes et d'autres dérivés oxydés.
Réduction : Régénération du composé de base.
Substitution : Formation de dérivés substitués avec différents groupes fonctionnels.
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle dans l'étude des médicaments sympathomimétiques et de leurs réactions.
Biologie : Etudié pour ses effets sur les voies cellulaires et les interactions des récepteurs.
Médecine : Etudié de manière approfondie pour son efficacité dans le traitement des migraines et des céphalées de tension. La recherche se concentre sur l'optimisation de son utilisation thérapeutique et la minimisation des effets secondaires.
Industrie : Utilisé dans le développement de formulations pharmaceutiques et comme étalon de référence dans le contrôle de la qualité
5. Mécanisme d'Action
Le this compound exerce ses effets par l'activation du système nerveux sympathique. Il interagit avec les récepteurs adrénergiques, entraînant la libération d'épinéphrine et de norépinéphrine. Ces neurotransmetteurs provoquent une contraction des muscles lisses et une vasoconstriction, ce qui contribue à soulager les symptômes de la migraine et des maux de tête .
Composés Similaires :
Heptaminol : Une autre amine sympathomimétique avec des propriétés vasoconstrictrices.
Méthylhexanamine : Un stimulant avec des effets sympathomimétiques similaires.
Tuaminoheptane : Un composé avec des actions vasoconstrictrices comparables.
Unicité : Le this compound est unique en raison de son application spécifique dans le traitement des migraines et des céphalées de tension. Sa combinaison d'efficacité et de sécurité en fait un choix privilégié par rapport aux autres amines sympathomimétiques .
Comparaison Avec Des Composés Similaires
Heptaminol: Another sympathomimetic amine with vasoconstrictive properties.
Methylhexanamine: A stimulant with similar sympathomimetic effects.
Tuaminoheptane: A compound with comparable vasoconstrictive actions.
Uniqueness: Isometheptene hydrochloride is unique due to its specific application in treating migraines and tension headaches. Its combination of efficacy and safety makes it a preferred choice over other sympathomimetic amines .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Isometheptene hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Benzene", "Chloroacetyl chloride", "Methylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Isobutylamine" ], "Reaction": [ "Step 1: Benzene is reacted with chloroacetyl chloride in the presence of aluminum chloride to form 2-chloro-1-phenylethanone.", "Step 2: 2-chloro-1-phenylethanone is reacted with methylamine in the presence of sodium hydroxide to form N-methyl-2-chloro-1-phenylethanamine.", "Step 3: N-methyl-2-chloro-1-phenylethanamine is reacted with hydrochloric acid to form N-methyl-2-chloro-1-phenylethanamine hydrochloride.", "Step 4: Sodium nitrite is added to a mixture of N-methyl-2-chloro-1-phenylethanamine hydrochloride, acetic acid, and water to form N-methyl-2-nitro-1-phenylethanamine.", "Step 5: N-methyl-2-nitro-1-phenylethanamine is reduced with sodium acetate and sulfuric acid to form N-methyl-2-amino-1-phenylethanamine.", "Step 6: N-methyl-2-amino-1-phenylethanamine is reacted with isobutylamine in the presence of hydrochloric acid to form Isometheptene hydrochloride." ] } | |
Numéro CAS |
6168-86-1 |
Formule moléculaire |
C9H20ClN |
Poids moléculaire |
177.71 g/mol |
Nom IUPAC |
methyl(6-methylhept-5-en-2-yl)azanium;chloride |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)6-5-7-9(3)10-4;/h6,9-10H,5,7H2,1-4H3;1H |
Clé InChI |
AUERTJOCDMCUAL-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)NC.Cl |
SMILES canonique |
CC(CCC=C(C)C)[NH2+]C.[Cl-] |
| 6168-86-1 | |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
503-01-5 (Parent) |
Synonymes |
(1,5-dimethylhex-4-enyl)methylammonium chloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


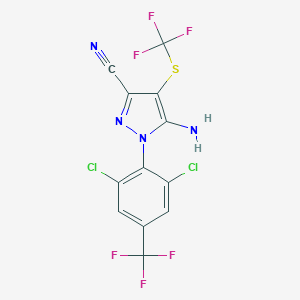
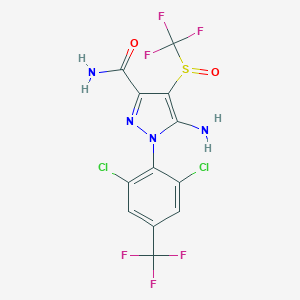
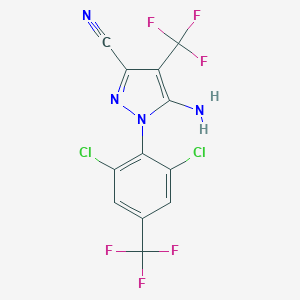
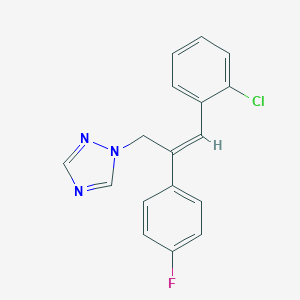
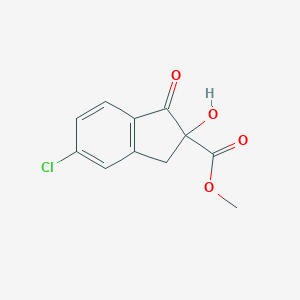
![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)
